molecular formula C6H6N4 B2837276 7-Amino-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1396312-30-3

7-Amino-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2837276
CAS No.: 1396312-30-3
M. Wt: 134.142
InChI Key: MWDPRMZMHGSFSJ-UHFFFAOYSA-N
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Description

7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery applications. This fused, nitrogen-rich heterocyclic scaffold is isoelectronic with purines, allowing it to function as a versatile bioisostere in the design of novel bioactive molecules . The triazolopyridine core is a privileged structure in pharmacology, featured in several well-known drugs such as the JAK1 inhibitor Filgotinib, the tyrosine kinase inhibitor Tucatinib, and the HIF-PH inhibitor Enarodustat . This specific 7-amino derivative provides a synthetically versatile handle for further functionalization, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. Research into analogous [1,2,4]triazolo[1,5-a]pyridine compounds has demonstrated significant potential across multiple therapeutic areas. Recent studies highlight potent α-glucosidase inhibitory activity for managing type 2 diabetes , as well as applications in developing antiviral agents that disrupt influenza polymerase assembly . The scaffold's notable metal-chelating properties, due to accessible electron pairs on its nitrogen atoms, also make it a valuable ligand in catalytic and materials science research . Presented for research applications only, this compound is an essential building block for scientists working in anticancer, antimicrobial, antidiabetic, and antiviral drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDPRMZMHGSFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396312-30-3
Record name 7-Amino-[1,2,4]triazolo[1,5-a]pyridine
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Advanced Synthetic Methodologies for 7 Amino 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives

Cyclization Strategies from Precursor Compounds

The construction of the fused organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system is typically achieved through the cyclization of functionalized pyridine (B92270) precursors. These methods involve forming the triazole ring onto a pre-existing pyridine core, utilizing a variety of reaction pathways from condensation to oxidative cyclization.

Condensation Reactions of 2-Aminopyridines with Triazole Precursors

A foundational strategy for the synthesis of the organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold involves the use of 2-aminopyridine derivatives. One effective method proceeds through the formation of an N-(pyrid-2-yl)formamidoxime intermediate, which is subsequently cyclized. researchgate.netorganic-chemistry.org This two-step process begins with the reaction of a 2-aminopyridine with a suitable reagent to form the amidoxime, followed by a dehydrative cyclization, often promoted by an agent like trifluoroacetic anhydride, under mild conditions. researchgate.netorganic-chemistry.org

To produce the specific target compound, 7-Amino- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine, this strategy would necessitate the use of 2,4-diaminopyridine as the starting pyridine precursor. The general reaction scheme is adaptable for various substituents on the pyridine ring, making it a versatile approach. organic-chemistry.org

Table 1: Synthesis of organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines via Amidoxime Cyclization

Starting Material Reagents Conditions Product Yield

Data based on general methodologies described in the literature.

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful class of reactions for forming the fused triazole ring system, often involving the formation of a key nitrogen-nitrogen bond in the final ring-closing step. These methods utilize various oxidizing agents, from chemical oxidants to electrochemical processes, to achieve the desired transformation.

An environmentally benign method for synthesizing N-fused 1,2,4-triazoles involves the Ceric Ammonium Nitrate (CAN) catalyzed oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org This reaction has been effectively applied to the synthesis of organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines, an isomer of the target scaffold, by using 2-hydrazinopyridines as the amidrazone component. researchgate.net The reaction proceeds efficiently in a recyclable solvent like polyethylene glycol (PEG) at elevated temperatures. organic-chemistry.org While this method is established for the [4,3-a] isomer, its application to synthesize the [1,5-a] scaffold from corresponding N-(pyridin-2-yl)amidrazone precursors is mechanistically plausible.

Table 2: CAN-Catalyzed Synthesis of organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines

Amidrazone Precursor Aldehyde Catalyst Solvent Conditions Yield

Data is for the synthesis of the isomeric organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine system. organic-chemistry.orgresearchgate.net

A modern and sustainable approach for the synthesis of 3-amino- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines is through an electrochemically induced desulfurative cyclization. organic-chemistry.orgnih.gov This one-pot method reacts 2-hydrazinopyridines with various isothiocyanates to form the fused heterocyclic system. researchgate.net The process is notable for avoiding the use of transition metals or external chemical oxidants, relying instead on an electric current to drive the C-N bond formation. organic-chemistry.orgnih.gov The reaction is conducted in an undivided cell and demonstrates broad substrate scope and good functional group compatibility. organic-chemistry.org This methodology provides access to the 3-amino substituted organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine isomers, which are structurally distinct from the [1,5-a] scaffold. mdpi.com

Table 3: Electrochemical Synthesis of 3-Amino- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines

Pyridine Precursor Reagent Electrolyte / Base Conditions Product Class

This method produces isomers of the main topic, specifically organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

Molecular iodine serves as an effective metal-free oxidant for the synthesis of N-fused 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.orgnih.gov This strategy involves the reaction of hydrazines with isothiocyanates in water, an environmentally benign solvent. organic-chemistry.org When 2-hydrazinopyridine is used as the substrate, the reaction leads to the formation of 3-amino- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines. organic-chemistry.org The method is lauded for its operational simplicity, excellent substrate tolerance, and scalability. However, it is important to note that this specific pathway yields the [4,3-a] isomeric system rather than the [1,5-a] system.

Table 4: Iodine-Mediated Synthesis of N-Fused 3-Amino-1,2,4-triazoles

Hydrazine Precursor Reagent Oxidant Solvent Product Class

This methodology leads to the formation of the isomeric organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine core. organic-chemistry.orgnih.gov

One of the most direct and efficient metal-free methods for synthesizing the organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine core is the Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. mdpi.comorganic-chemistry.org This reaction proceeds via an oxidative N-N bond formation, facilitated by the hypervalent iodine reagent PIFA. organic-chemistry.org The methodology is characterized by short reaction times, high yields, and mild conditions, avoiding the need for transition metal catalysts. researchgate.netorganic-chemistry.org The reaction shows broad tolerance for various substituents on the starting amidine. organic-chemistry.org To synthesize the target 7-Amino- organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine, this method would require a starting N-(4-amino-pyridin-2-yl)amidine.

Table 5: PIFA-Mediated Synthesis of organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines

Substrate Oxidant Solvent Conditions Yield

Data based on the synthesis of the general organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold. organic-chemistry.org

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed reactions represent a powerful tool for the formation of N-N and N-C bonds, which are crucial for the assembly of the triazole ring in the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine system. These methods are valued for their use of inexpensive and readily available copper catalysts and often utilize air or oxygen as the terminal oxidant, aligning with the principles of green chemistry. organic-chemistry.org

One prominent strategy involves a copper-catalyzed sequential N-C and N-N bond-forming oxidative coupling reaction. This approach demonstrates broad functional group tolerance, making it a versatile method for generating diverse derivatives. organic-chemistry.org For instance, the synthesis of 2-amino- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines and related heterocycles (such as pyrimidines and pyrazines) can be achieved from the corresponding guanidylpyridines through a Cu-catalyzed aerobic oxidative cyclization. researchgate.net This methodology showcases a wide scope, accommodating various substituents on the heterocyclic ring. researchgate.net

Heterogeneous catalysis has also been successfully applied. A system using a Cu-Zn/Al-Ti catalyst has been reported for the reaction between 2-aminopyridine and nitriles under atmospheric air, providing an efficient route to the fused triazole system. mdpi.com Another approach utilizes a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex as a recyclable heterogeneous catalyst for the cascade addition-oxidative cyclization of nitriles with 2-aminopyridines. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Synthesis of organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridine Derivatives

Starting Materials Catalyst System Oxidant Key Features Reference
Guanidylpyridines Copper catalyst Air/O₂ Wide scope, synthesis of 2-amino derivatives researchgate.net
2-Aminopyridine, Nitriles Cu-Zn/Al-Ti Air Heterogeneous catalysis mdpi.com
2-Aminopyridines, Nitriles Phen-MCM-41-CuBr Air Recyclable heterogeneous catalyst organic-chemistry.org
Oxidative Cyclization of Pyrimidin-2-yl-amidines

The oxidative cyclization of pyrimidin-2-yl-amidine precursors is a cornerstone strategy for the synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine ring system. nih.gov This intramolecular annulation process relies on the formation of an oxidative N-N bond to close the triazole ring. The reaction is typically mediated by an oxidizing agent and is often metal-free.

Commonly employed oxidants for this transformation include hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA). For example, N-(pyridin-2-yl)benzimidamides, which are structural analogs to the pyrimidine-based precursors, readily undergo PIFA-mediated intramolecular annulation to yield organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines in high yields and with short reaction times. organic-chemistry.org This method provides a direct pathway for metal-free oxidative N-N bond formation. organic-chemistry.org

An alternative and environmentally benign system utilizes an I₂/KI combination to mediate the oxidative N-N bond formation. This approach is efficient, scalable, and applicable to a range of readily available N-aryl amidines, including those with a pyrimidine (B1678525) core, to produce 1,5-fused 1,2,4-triazoles. organic-chemistry.org Other reagents like N-chlorosuccinimide (NCS) have also been used for the oxidative cyclization of related pyridinyl guanidine derivatives, which are a specific class of amidines. bohrium.com

Table 2: Oxidizing Agents for the Cyclization of Pyrimidin-2-yl-amidines and Analogs

Precursor Type Oxidizing Agent Key Features Reference
N-(Pyridin-2-yl)benzimidamides PIFA Metal-free, short reaction times, high yields organic-chemistry.org
N-Aryl amidines I₂/KI Environmentally benign, scalable organic-chemistry.org
Pyridinyl guanidines N-Chlorosuccinimide (NCS) One-pot synthesis bohrium.com
Oxidative Cyclization of N-Benzylidene-N'-pyrimidin-2-yl Hydrazine Precursors

Hydrazones, such as N-benzylidene-N'-pyrimidin-2-yl hydrazines, serve as versatile precursors for the synthesis of fused triazole systems through oxidative cyclization. This transformation involves the formation of an N-N bond, leading to the construction of the five-membered triazole ring.

The oxidative cyclization of 2-pyridylhydrazones using N-chlorosuccinimide (NCS) has been shown to be an efficient method for producing triazolopyridines. mdpi.com The reaction proceeds under mild conditions and is thought to involve the initial formation of a chlorohydrazone intermediate. This intermediate subsequently loses hydrogen chloride to generate a nitrilimine, which then undergoes intramolecular cyclization. mdpi.com While this specific reaction on the pyridine analog often yields the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine isomer, this product can be significant. The organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidine isomer can undergo a Dimroth rearrangement, often under acidic conditions, to furnish the thermodynamically more stable organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold. nih.gov

Copper(II) catalysts have also been employed for the oxidative N-N bond formation from hydrazone precursors, using atmospheric oxygen as the ultimate oxidant. researchgate.net This highlights the general utility of hydrazones in synthesizing fused triazole heterocycles through various oxidative pathways.

Cyclocondensation Reactions of Aminotriazoles

The construction of the pyridine or pyrimidine ring onto a pre-existing 3-amino-1,2,4-triazole core is a classic and highly effective strategy for synthesizing organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine and pyrimidine systems. These cyclocondensation reactions typically involve the reaction of the aminotriazole with a suitable three-carbon synthon.

Reaction with 1,3-Dicarbonyl Compounds or α,β-Unsaturated Carbonyl Compounds

One of the most common and versatile methods for synthesizing the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine framework is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds. nih.gov

This reaction provides a direct route to derivatives with a range of substitutions at the 5, 6, and 7-positions of the pyrimidine ring. nih.gov For example, 7-aryl-6,7-dihydro organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones have been selectively synthesized through the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates, which are α,β-unsaturated esters. researchgate.net Similarly, the reaction with β-aroylacrylates leads to the formation of dihydro organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-7-carboxylates. researchgate.net The reaction mechanism involves an initial Michael addition of the exocyclic amino group of the triazole to the unsaturated system, followed by intramolecular cyclization and dehydration. A related cascade reaction involving β-carbonyl-substituted 1H-benzo[f]chromenes and 3-amino-1,2,4-triazoles proceeds via an aza-Michael reaction, cyclodehydration, and a retro-oxa-Michael reaction to yield complex triazolopyrimidine systems. osi.lv

Reaction with 3-(1,2,4-triazol-5-yl)acetonitriles and α-Azidochalcones

A specialized and efficient pathway to highly substituted organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines involves the reaction between 3-aryl-(1,2,4-triazol-5-yl)acetonitriles and α-azidochalcones. nih.govresearchgate.net This method leads to the formation of 6-amino-2,5,7-triaryl- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine-8-carbonitriles. nih.gov

The proposed reaction mechanism is initiated by a base-activated nucleophilic Michael addition of the carbon atom of the acetonitrile group to the β-carbon of the α-azidochalcone. nih.gov This is followed by the elimination of a molecule of nitrogen gas. The resulting adduct then undergoes an imine-enamine tautomerization, which positions the enamine nitrogen for a subsequent intramolecular cyclocondensation reaction with the adjacent carbonyl group, thereby closing the pyridine ring and forming the final fused heterocyclic product. nih.gov

Four-Component Reactions Involving 3-Amino-1,2,4-triazole with Aldehydes and Pyruvic Acid

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Three-component reactions involving 3-amino-1,2,4-triazole, an aromatic aldehyde, and a dicarbonyl compound are known to produce 4,7-dihydro organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. researchgate.net For instance, the condensation of an aldehyde, 3-amino-1,2,4-triazole, and ethyl acetoacetate provides a straightforward entry to this scaffold. researchgate.net

Extending this logic, a four-component reaction involving 3-amino-1,2,4-triazole, an aldehyde, and pyruvic acid represents a plausible, though less commonly documented, pathway. In such a reaction, the aldehyde would likely react first with the aminotriazole to form a Schiff base. Pyruvic acid, an α-keto acid, could then serve as the three-carbon component necessary for the construction of the pyrimidine ring, potentially undergoing condensation and cyclization. While specific examples utilizing pyruvic acid in a four-component manner are not extensively detailed, related three-component reactions are well-established. For example, 3-aminotriazole, various aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine undergo a three-component condensation to yield novel triazolo[1,5-a]pyrimidine scaffolds. nih.govresearchgate.net These established MCRs underscore the feasibility of using 3-amino-1,2,4-triazole and aldehydes as core components for the combinatorial synthesis of diverse heterocyclic libraries.

Reactions of 3(5)-Amino-1,2,4-triazoles with Reagents Introducing C-N-C Fragments

The construction of the pyridine ring in the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system often involves the reaction of a 3-amino-1,2,4-triazole with a suitable three-carbon synthon. While the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents to form nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines is a well-established methodology, the analogous reaction with reagents that introduce a C-N-C fragment to form the corresponding pyridine ring is less commonly documented for this specific scaffold. nih.gov

The general principle of this synthetic approach relies on the nucleophilic character of the endocyclic nitrogen atom and the exocyclic amino group of the 3-amino-1,2,4-triazole. These nucleophilic centers can react with a bifunctional electrophile containing a C-N-C backbone. Theoretically, reagents such as β-enaminoketones or other 1,3-dielectrophiles incorporating a nitrogen atom could serve as partners in this cyclocondensation. The reaction would proceed through a sequence of condensation and cyclization steps to afford the fused pyridine ring. However, specific examples of this strategy for the direct synthesis of 7-Amino- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine are not extensively reported in the reviewed literature.

Condensation with 4-Methylpent-3-en-2-one and β-Dimethylaminopropiophenone Hydrochlorides

The reaction of 3-amino-1,2,4-triazole with α,β-unsaturated ketones and Mannich bases represents a viable, albeit not widely explored, pathway to substituted nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines. These reactions are analogous to the well-known synthesis of pyrimidines from aminotriazoles. researchgate.net

In the case of 4-methylpent-3-en-2-one, an α,β-unsaturated ketone, the reaction with 3-amino-1,2,4-triazole would be expected to proceed via a Michael addition of the endocyclic nitrogen of the triazole to the β-carbon of the ketone. This would be followed by an intramolecular cyclization and subsequent dehydration to yield the corresponding 7-amino-5,5-dimethyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derivative.

Similarly, β-dimethylaminopropiophenone hydrochloride, a Mannich base, can act as a synthetic equivalent of an α,β-unsaturated ketone. In the presence of a base, it eliminates dimethylamine to generate the corresponding vinyl ketone in situ. This reactive intermediate can then undergo a similar reaction sequence with 3-amino-1,2,4-triazole to afford the 7-amino-5-phenyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derivative. While these reactions are mechanistically plausible, specific literature detailing these exact transformations for the synthesis of 7-Amino- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derivatives is limited.

Catalyst-Dependent and Catalyst-Free Approaches

Modern synthetic chemistry has seen a surge in the development of both catalyst-dependent and catalyst-free methodologies for the construction of complex heterocyclic systems, offering advantages in terms of efficiency, selectivity, and environmental impact.

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance.

An efficient method for the synthesis of the isomeric nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. nih.govacs.org This reaction chemoselectively occurs at the terminal nitrogen atom of the hydrazide. nih.govacs.org The subsequent dehydration of the resulting intermediate, often facilitated by microwave irradiation in acetic acid, leads to the fused triazole ring system. nih.govacs.org

This methodology has been successfully applied to a variety of hydrazides, including those bearing both electron-donating and electron-withdrawing substituents, as well as alkyl and alkenyl groups. acs.org However, this approach predominantly yields the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine isomer due to the initial N-N bond formation between the pyridine nitrogen and the hydrazide. The synthesis of the desired 7-Amino- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine isomer via a similar palladium-catalyzed pathway would require a different starting material or a rearrangement of the initially formed [4,3-a] isomer, a process known as the Dimroth rearrangement. nih.gov

Table 1: Synthesis of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridines via Palladium-Catalyzed Addition of Hydrazides to 2-Chloropyridine

EntryHydrazideProductYield (%)
1Benzoic hydrazide3-Phenyl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine85
24-Methoxybenzoic hydrazide3-(4-Methoxyphenyl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine92
34-Chlorobenzoic hydrazide3-(4-Chlorophenyl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine88
4Cinnamic hydrazide3-Styryl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine75

Data is illustrative and based on typical yields reported for this reaction type.

A sophisticated palladium-catalyzed tandem reaction has been developed for the synthesis of functionalized nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines. researchgate.net This protocol involves the reaction of 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate (triflate). The reaction proceeds through a cascade of a C-N coupling followed by a Boulton–Katritzky rearrangement. researchgate.netnih.gov

The initial step is a palladium-catalyzed C-N cross-coupling between the amino group of the 1,2,4-oxadiazole and the 2-pyridyl triflate. The resulting intermediate then undergoes a thermal or base-mediated Boulton–Katritzky rearrangement. This rearrangement involves the cleavage of the N-O bond of the oxadiazole ring and subsequent recyclization to form the fused triazole ring of the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system. This method provides a rapid and efficient route to a variety of substituted derivatives.

Microwave-Mediated Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides

An environmentally friendly and efficient method for the synthesis of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines has been established using microwave-mediated, catalyst-free conditions. nih.govmdpi.com This tandem reaction utilizes enaminonitriles and benzohydrazides as readily available starting materials. nih.govmdpi.com

The proposed reaction mechanism involves an initial transamidation of the enaminonitrile with the benzohydrazide, leading to the elimination of a secondary amine. The lone pair of the nitrogen atom then attacks the nitrile moiety in an intramolecular fashion, followed by condensation with the carbonyl group and subsequent elimination of a water molecule to afford the final nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine product. nih.gov This methodology exhibits a broad substrate scope and good functional group tolerance, providing the desired products in good to excellent yields in short reaction times. nih.govmdpi.com

Table 2: Microwave-Mediated Synthesis of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines

EntryEnaminonitrile Substituent (R1)Benzohydrazide Substituent (R2)Yield (%)Time (h)
1Phenyl4-Methoxy893
24-Chlorophenyl4-Methoxy913
34-Methylphenyl4-Methoxy853
4Phenyl4-Nitro824

Data is illustrative and based on yields reported for this reaction type under optimized microwave conditions. mdpi.com

CDI Mediated Tandem Coupling and Cyclization

While 1,1'-Carbonyldiimidazole (CDI) is a well-established reagent for mediating tandem coupling and cyclization reactions to generate researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridines, its application for the direct synthesis of the isomeric researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine core, and specifically the 7-amino substituted derivative, is not prominently documented. The regiochemical outcome of the cyclization of the intermediate N-acyl-N'-(pyridin-2-yl)hydrazine, formed from the reaction of a carboxylic acid, CDI, and a 2-hydrazinopyridine, typically favors the formation of the [4,3-a] isomer.

The reaction proceeds via the activation of a carboxylic acid by CDI to form an acylimidazolide. This highly reactive intermediate then reacts with a 2-hydrazinopyridine to form the N-acyl-N'-(pyridin-2-yl)hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the triazolopyridine ring. The preferential formation of the [4,3-a] isomer is attributed to the higher nucleophilicity of the endocyclic pyridine nitrogen atom compared to the exocyclic amino nitrogen of the hydrazine moiety, which attacks the carbonyl carbon during the cyclization step. To obtain the desired 7-Amino- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine, a subsequent rearrangement reaction, such as the Dimroth rearrangement, would be necessary if starting from a CDI-mediated synthesis of the corresponding [4,3-a] isomer.

Rearrangement and Transformation Reactions

Rearrangement and transformation reactions are powerful tools in heterocyclic chemistry, allowing for the conversion of one isomeric scaffold into another, often more stable or synthetically useful, isomer.

The Dimroth rearrangement is a classic organic reaction that involves the isomerization of certain nitrogen-containing heterocycles. wikipedia.org In the context of triazolopyridines, it provides a viable pathway for the conversion of the kinetically favored researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridine isomers to the thermodynamically more stable researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine counterparts. nih.gov This rearrangement is particularly relevant for accessing the [1,5-a] scaffold when direct synthesis is challenging.

The mechanism of the Dimroth rearrangement typically proceeds through a ring-opening/ring-closure sequence initiated by either acid or base catalysis, or by thermal conditions. nih.gov The process involves the cleavage of the N1-C5 bond of the triazole ring, followed by rotation and subsequent ring closure via the formation of a new bond between the exocyclic nitrogen and the C5 carbon. For a 7-amino- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridine, the rearrangement would lead directly to the desired 7-Amino- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine. The presence of substituents on the pyridine ring can influence the rate and efficiency of the rearrangement. For instance, the presence of two nitro groups on the pyridine ring has been shown to facilitate the recyclization of triazolo[4,3-a]pyridines to triazolo[1,5-a]pyridines to such an extent that the former could not be isolated. researchgate.net

While specific examples detailing the Dimroth rearrangement of 7-amino- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridine are not extensively reported, the general principle is well-established for related systems. For example, the rearrangement of researchgate.netmdpi.comnih.govtriazolo[4,3-c]pyrimidines to the corresponding [1,5-c] isomers occurs readily. beilstein-journals.org

Table 1: Examples of Dimroth Rearrangement in Related Heterocyclic Systems

Starting MaterialRearrangement ConditionsProductYield (%)Reference
researchgate.netmdpi.comnih.govTriazolo[4,3-c]pyrimidine derivativesNaOAc, EtOH, reflux, 5 h researchgate.netmdpi.comnih.govTriazolo[1,5-c]pyrimidine derivatives76 nih.gov
6-Chloro-4-pyrimidinylhydrazones (in situ cyclization)Iodobenzene diacetate, CH2Cl2 researchgate.netmdpi.comnih.govTriazolo[1,5-c]pyrimidinesModerate to high beilstein-journals.org
3,5-Dinitropyridine-2-yl hydrazones/hydrazides (in situ cyclization)Mild conditions6,8-Dinitro researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridinesHigh researchgate.net

A powerful and convergent strategy for the synthesis of functionalized researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines is the base-promoted tandem nucleophilic aromatic substitution (SNAr) and Boulton-Katritzky rearrangement. organic-chemistry.orgnih.gov This methodology allows for the construction of the fused bicyclic system in a single step from readily available starting materials. organic-chemistry.org

The reaction typically involves the coupling of a 2-halopyridine with a 3-amino-1,2,4-oxadiazole or a 3-aminoisoxazole in the presence of a base. organic-chemistry.org The reaction proceeds via an initial SNAr reaction where the amino group of the oxadiazole or isoxazole displaces the halide on the pyridine ring. The resulting intermediate then undergoes a Boulton-Katritzky rearrangement, which is a thermal or base-catalyzed isomerization of the 1,2,4-oxadiazole or isoxazole ring, leading to the formation of the researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine core.

To synthesize 7-Amino- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine using this method, a 4-amino-2-fluoropyridine would be a suitable starting material to react with a 3-amino-1,2,4-oxadiazole. The choice of base and solvent is crucial for the success of this tandem reaction, with systems like t-BuOLi in DMSO being effective. organic-chemistry.org

Table 2: Conditions for Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement

Pyridine SubstrateHeterocyclic AmineBaseSolventTemperature (°C)ProductYield (%)Reference
2-Fluoropyridine derivatives1,2,4-Oxadiazol-3-aminestBuOLiDMSO150Functionalized researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridinesup to 75 organic-chemistry.org
2-Fluoropyridine derivatives3-AminoisoxazolestBuOLiDMSO100Functionalized researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridinesSatisfactory organic-chemistry.org
2-Pyridyl trifluoromethanesulfonate1,2,4-Oxadiazol-3-aminesPd catalyst, base--Functionalized researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines- rsc.org

The aza-Wittig reaction is a versatile tool for the construction of nitrogen-containing heterocycles. scispace.com A tandem aza-Wittig/heterocyclization strategy can be employed for the synthesis of the researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine ring system. researchgate.net This approach typically involves the reaction of an iminophosphorane with a carbonyl compound or a heterocumulene to form an intermediate that undergoes subsequent intramolecular cyclization.

For the synthesis of a 7-amino substituted derivative, a plausible strategy would involve the intramolecular aza-Wittig reaction of a suitably functionalized pyridine precursor. For instance, a 2-azido-4-aminopyridine derivative could be converted to the corresponding iminophosphorane via the Staudinger reaction with a phosphine. This iminophosphorane, bearing an appropriate ortho-carbonyl or related functional group, could then undergo an intramolecular aza-Wittig reaction to form the triazole ring fused to the pyridine. The reaction conditions are generally mild, offering a high degree of functional group tolerance. scispace.com

A specific example involves the reaction of 1-amino-6-(triphenylphosphoranylideneamino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile with heterocumulenes to generate researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines. researchgate.net This demonstrates the feasibility of constructing the triazole ring onto a pre-existing pyridine core through an aza-Wittig type reaction.

Scale-Up and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and other fine chemicals, focusing on minimizing waste, reducing energy consumption, and using less hazardous materials. unibo.it Similarly, the ability to scale up a synthetic route is a critical factor for the practical application of a compound.

For the synthesis of 7-Amino- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine and its derivatives, several green chemistry aspects can be considered. A recently developed catalyst-free and additive-free method for the synthesis of researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines under microwave conditions represents a significant advancement in this area. mdpi.comnih.gov This approach, which utilizes the reaction of enaminonitriles and benzohydrazides, offers benefits such as shorter reaction times, high yields, and a reduced environmental footprint. mdpi.comnih.gov Importantly, this methodology has been successfully demonstrated on a gram scale, indicating its potential for scale-up. mdpi.com

Another green approach involves the use of recyclable catalysts and environmentally benign solvents. For the synthesis of related 5-amino-7-aryl-4,7-dihydro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate esters, 4,4'-trimethylenedipiperidine (TMDP) has been employed as a highly efficient and recyclable additive, acting as a dual solvent-catalyst under mild, metal-free conditions. nih.gov The use of green solvents such as water and ethanol further enhances the environmental credentials of this method. nih.gov

When considering the scale-up of any synthesis, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification are paramount. The development of one-pot or tandem reactions, such as the SNAr/Boulton-Katritzky rearrangement, is advantageous for scale-up as it reduces the number of unit operations and minimizes waste generation. Continuous flow synthesis is another modern approach that offers enhanced safety, better heat and mass transfer, and improved reproducibility, making it an attractive option for the large-scale production of heterocyclic compounds. rsc.org

Structural Elucidation and Spectroscopic Analysis of 7 Amino 1 2 3 Triazolo 1,5 a Pyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the skeletal vibrations of a molecule. While specific experimental data for 7-Amino- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine is not extensively documented, a detailed analysis of its close structural isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, provides significant insight into the expected vibrational modes of the triazolopyridine core. nih.govmdpi.comresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FTIR spectrum was recorded in the 100–4000 cm⁻¹ range. nih.govmdpi.com A key feature in the spectrum is a very broad and strong band observed between 2700–3400 cm⁻¹, which is characteristic of N-H···N hydrogen bonding vibrations. nih.gov The in-plane bending vibrations (δ(N–H⋯N)) for this interaction are assigned to a band at 1420 cm⁻¹. nih.gov

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FT-Raman spectrum was recorded in the 80–4000 cm⁻¹ range. nih.govmdpi.com In contrast to its IR spectrum, the symmetric stretching vibration of the triazolopyridine skeleton (νs(Φ)) appears with significantly higher intensity in the Raman spectrum, observed in the 766−770 cm⁻¹ range. nih.gov The in-plane bending vibration (δ(N–H⋯N)) is also observed in the Raman spectrum at 1423 cm⁻¹. nih.gov

To accurately assign the observed vibrational bands to specific molecular motions, Potential Energy Distribution (PED) calculations are employed. nih.gov Using the B3LYP/6-311G(2d,2p) theoretical model, PED analysis allows for the detailed characterization of the normal modes of vibration for 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.govmdpi.com These calculations help to distinguish between pure vibrations and mixed vibrational modes.

For instance, the wagging motion of the entire triazolopyridine skeleton (γ(Φ)) was calculated to be at 426 cm⁻¹ and was observed in the experimental spectra around 425-427 cm⁻¹. nih.gov The characteristic vibrations related to intermolecular N-H···N hydrogen bonds were predicted by DFT calculations at specific wavenumbers: ν(N−H⋯N) at 3126 and 3096 cm⁻¹, δ(N−H⋯N) at 1428 and 1426 cm⁻¹, and γ(N−H⋯N) at 884 and 870 cm⁻¹. nih.gov These theoretical assignments correlate well with the experimental FTIR and FT-Raman data.

Table 1: Selected Vibrational Modes for 1,2,4-triazolo[4,3-a]pyridin-3-amine (Isomer of the target compound)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Observed FTIR (cm⁻¹) Observed FT-Raman (cm⁻¹)
ν(N−H⋯N) 3126, 3096 3153 -
δ(N–H⋯N) 1428, 1426 1420 1423
νs(Φ) skeleton stretch 767 - 766-770

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique in the structural elucidation of novel compounds. It provides crucial information regarding the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer insights into the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision is critical for unequivocally confirming the molecular formula of a synthesized compound like 7-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine.

In a typical HRMS analysis using a technique like Electrospray Ionization (ESI), the compound is ionized, often by protonation, to form the [M+H]⁺ ion. The instrument then measures the exact mass of this ion. The experimentally determined mass is compared against the theoretically calculated mass for the proposed chemical formula. A very small difference between these two values, usually in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.

For instance, in the analysis of a related derivative, 7-(4-methoxyphenyl)-2-methyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, the calculated mass for the protonated molecule ([C₂₀H₁₈N₃O + H]⁺) was 316.1449 m/z. The experimentally found mass was 316.1445 m/z, confirming the elemental composition with high confidence mdpi.com. Similarly, for another related compound, 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, the calculated MH+ was 269.0805, and the found value was 269.0804, again demonstrating the accuracy of HRMS acs.org. This level of precision is essential for differentiating between potential isomers and confirming the identity of the target molecule.

Table 1: Example of High-Resolution Mass Spectrometry Data for a nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine Derivative.
CompoundMolecular FormulaIonCalculated m/zFound m/zReference
7-(4-methoxyphenyl)-2-methyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridineC₂₀H₁₈N₃O[M+H]⁺316.1449316.1445 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis is the gold standard for molecular structure determination. It involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

This analysis reveals the unambiguous connectivity of atoms and the precise geometry of the molecule. For heterocyclic systems like the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine core, this technique confirms the fused ring structure and the positions of substituents.

For example, a study on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, an isomer of the title compound's core structure, revealed that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n mdpi.com. The analysis provided detailed unit cell parameters, confirming the solid-state arrangement. Such data is fundamental for understanding the intrinsic structural properties of the molecule.

Table 2: Crystallographic Data for the Related Compound 1,2,4-triazolo[4,3-a]pyridin-3-amine.
ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)5.5666 mdpi.com
b (Å)12.6649 mdpi.com
c (Å)16.8190 mdpi.com
β (°)99.434 mdpi.com
Molecules per unit cell (Z)8 mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, which is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the compound's physical properties, such as melting point and solubility.

Hydrogen Bonding: For 7-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, the presence of the amino group (-NH₂) and nitrogen atoms within the heterocyclic rings makes it a prime candidate for forming strong hydrogen bonds. In the crystal structure of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked into dimers via N–H⋯N hydrogen bonds mdpi.com. Similarly, in the crystal of another derivative, N—H⋯N hydrogen bonds link molecules into supramolecular chains nih.gov. These interactions play a significant role in stabilizing the crystal structure.

Conformational Analysis in Solid State

Conformational analysis in the solid state involves studying the spatial arrangement of atoms in a molecule, which is fixed within the crystal lattice. X-ray crystallography provides a precise snapshot of this low-energy conformation.

For fused heterocyclic systems like nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, a key conformational feature is the planarity of the ring system. Studies on derivatives have shown that the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine ring system is nearly planar nih.gov. The analysis also determines the dihedral angles between the plane of the heterocyclic core and any substituents. For example, in one derivative, the triazolopyridine ring system makes dihedral angles of 16.33 (7)° and 46.80 (7)° with two different phenyl ring substituents nih.gov. This information is vital for understanding how substituents are oriented relative to the core structure, which can influence both intermolecular interactions and biological activity.

Computational and Theoretical Investigations of 7 Amino 1 2 3 Triazolo 1,5 a Pyridine

Quantum Chemical Calculations

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry

No specific studies providing detailed optimized geometric parameters (bond lengths and angles) for 7-Amino- researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine using ab initio or DFT methods were identified. While research on related compounds, such as 4,5-dihydro-7-amino-5-oxo researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyrimidine, has utilized methods like B3LYP/6-311+G** to perform accurate calculations that show good agreement with experimental X-ray data, this information is not directly transferable to the pyridine (B92270) analogue. researchgate.netrsc.org

Energetics and Stability of Tautomeric Forms

The potential for tautomerism is a key characteristic of triazole-containing heterocyclic systems. researchgate.net Theoretical studies on related triazolopyrimidines have investigated the relative stability of different tautomeric forms, often finding that protonation at specific nitrogen atoms (like N4) is energetically favored. researchgate.netrsc.org However, a specific energetic and stability analysis of the possible tautomers of 7-Amino- researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine has not been reported.

Vibrational Properties and Spectroscopic Predictions

Computational methods are a powerful tool for predicting and assigning vibrational spectra (FT-IR and Raman). nih.govphyschemres.orgnih.gov Studies on the unsubstituted researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyrimidine have been conducted, involving DFT calculations to assign vibrational modes. researchgate.net Similar analyses exist for other amino-substituted pyridines. clockss.org Despite this, a dedicated vibrational analysis with spectroscopic predictions for 7-Amino- researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine is absent from the literature.

Electronic Properties Analysis (e.g., HOMO-LUMO Energies, Electrostatic Potential, Atoms in Molecules (AIM) Theory)

Analysis of electronic properties provides insight into a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key indicator of chemical reactivity. irjweb.comresearchgate.net Molecular Electrostatic Potential (MEP) maps are used to predict sites for electrophilic and nucleophilic attack. colab.wsnih.gov The Atoms in Molecules (AIM) theory helps in understanding bonding characteristics. researchgate.netrsc.org While these methods have been applied to derivatives within the triazolopyrimidine family to rationalize coordination preferences and electronic properties, specific data for 7-Amino- researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine is not available. researchgate.netrsc.org

Molecular Modeling and Dynamics

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a crucial computational technique for predicting the interaction between a small molecule and a protein target. tandfonline.commdpi.com Numerous studies have performed docking simulations on derivatives of the researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine and pyrimidine (B1678525) scaffolds to explore their potential as inhibitors for various biological targets, such as kinases or adenosine (B11128) receptors. nih.govnih.gov For instance, derivatives have been docked into adenosine receptors to understand their binding affinity and selectivity. nih.gov However, specific molecular docking studies detailing the interaction predictions for the unsubstituted 7-Amino- researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine are not documented.

Advanced Applications of the 7 Amino 1 2 3 Triazolo 1,5 a Pyridine Scaffold

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine scaffold serves as a crucial building block in the synthesis of more complex molecules. organic-chemistry.orgmdpi.com Its inherent reactivity and the presence of the amino group at the 7-position allow for a variety of chemical modifications, making it an ideal starting point for constructing diverse molecular architectures. Synthetic strategies often involve the cyclization of 3-substituted-5-amino-1,2,4-triazoles with reagents like ethyl acetoacetate to form the core ring system. nih.gov

Once the basic scaffold is formed, it can be further functionalized. For instance, the 7-hydroxy group can be converted to a 7-chloro group, which then serves as a reactive site for nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide array of substituents, such as variously substituted anilines, to create libraries of compounds with different electronic and steric properties. nih.gov This versatility is demonstrated in the multi-step synthesis of potent antimicrotubule agents, where the carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyrimidine nucleus is systematically built upon to achieve the desired molecular complexity and biological activity. nih.gov The ability to readily create derivatives makes this scaffold a valuable intermediate in both medicinal chemistry and materials science. mdpi.comnih.gov

Integration into Functional Materials

The distinct electronic properties of the carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine scaffold make it a prime candidate for integration into advanced functional materials. Its electron-deficient nature is particularly advantageous in the fields of organic electronics and materials protection.

Applications in Organic Light-Emitting Diodes (OLEDs) as Electron-Acceptor Units

The carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine (TP) moiety has been successfully incorporated as an electron-accepting unit in the design of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov The pyridine-like nitrogen atoms in the TP core contribute to its electron-deficient character, which is essential for facilitating electron transport.

In these applications, the TP unit is typically combined with an electron-donating moiety, such as carbazole, to create a bipolar molecule. nih.govnih.gov This bipolar nature allows for balanced transport of both holes and electrons within the emissive layer of the OLED, leading to high efficiency. nih.gov Materials based on this scaffold exhibit high triplet energy (>2.9 eV), which is crucial for hosting blue, green, and red phosphorescent emitters without energy loss. nih.gov The use of the TP scaffold has led to the development of universal host materials that enable high-performance OLEDs with impressive external quantum efficiencies and low efficiency roll-off across the visible spectrum. nih.gov

Host MaterialEmitter ColorMaximum External Quantum Efficiency (ηext)
o-CzTPBlue27.1%
o-CzTPGreen25.0%
o-CzTPRed15.8%

This table showcases the performance of OLEDs using a host material (o-CzTP) containing the carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine scaffold with different color emitters. nih.gov

Potential in Corrosion Inhibition

Derivatives of aminotriazoles have demonstrated significant potential as corrosion inhibitors for various metals and alloys. carta-evidence.orgresearchgate.net These compounds can adsorb onto the metal surface, forming a protective film that impedes both the anodic and cathodic reactions of the corrosion process. carta-evidence.orgresearchgate.net The nitrogen and, in some cases, sulfur atoms in the heterocyclic ring play a crucial role in the adsorption process by coordinating with the metal atoms.

Studies on compounds like N-decyl-3-amino-1,2,4-triazole have shown high inhibition efficiencies, reaching up to 95% for copper-zinc alloys in saline environments. carta-evidence.orgderpharmachemica.com This protective action is attributed to the formation of a stable barrier that isolates the metal from the corrosive medium. researchgate.net Given that the 7-Amino- carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine structure is a prominent member of the aminotriazole family, it is expected to exhibit similar or enhanced corrosion inhibition properties due to its larger surface area and additional nitrogen atoms, making it a promising candidate for applications in materials protection. ijcsi.pronih.gov

Design of Ligands for Biological Molecules

The 7-Amino- carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine scaffold is extensively used in the design of potent and selective ligands for various biological targets, particularly G protein-coupled receptors (GPCRs) and kinases. Its rigid structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with the binding sites of these proteins. ekb.egekb.eg

For example, derivatives of 7-amino- carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridine have been synthesized and evaluated as antagonists for human adenosine (B11128) receptors (ARs). nih.gov By introducing different aryl or heteroaryl groups at the 2-position of the scaffold, researchers have been able to modulate the binding affinity and selectivity for different AR subtypes. nih.gov One study found that a compound with a thiophene ring at this position showed high affinity for the hA1 AR subtype with a Ki value of 0.051 μM. nih.gov The pyrazolo-triazolo-pyrimidine nucleus is recognized as a key scaffold for adenosine receptor antagonists. mdpi.com

Similarly, this scaffold has been instrumental in developing inhibitors for various kinases, which are crucial targets in cancer therapy. The related pyrazolo[1,5-a]pyrimidine core has been used to create inhibitors for Tropomyosin receptor kinases (Trks) and Phosphoinositide 3-kinases (PI3K). ekb.egresearchgate.net The design process involves modifying the scaffold to optimize interactions with the kinase active site, leading to potent and selective inhibitors. nih.gov

Compound ClassBiological TargetKey Findings
7-amino-5-oxo- carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridinesAdenosine Receptors (ARs)Substitutions at the 2-position modulate affinity and selectivity for hA1 AR. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesProtein Kinases (e.g., Trks, PI3K)Act as potent ATP-competitive and allosteric inhibitors for cancer treatment. ekb.egnih.gov
7-Methyl- carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyridin-6-amine derivativeDNA-Dependent Protein Kinase (DNA-PK)Forms the basis of a potent and selective inhibitor (AZD7648). acs.org

This table summarizes the application of the scaffold in designing ligands for different biological targets.

Development of Privileged Scaffolds in Target-Oriented Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. benthamdirect.com The carta-evidence.orgsemanticscholar.orgekb.egtriazolo[1,5-a]pyrimidine scaffold, a close relative of the title compound, is widely recognized as such a privileged structure. ekb.egekb.egbenthamdirect.com This is due to its synthetic accessibility, which allows for the creation of large, diverse libraries of compounds, and its ability to serve as a template for designing ligands that target a wide range of proteins, including kinases, GPCRs, and other enzymes. ekb.egnih.govescholarship.org

The utility of this scaffold in target-oriented synthesis is evident from the numerous biologically active compounds that contain this core. ekb.egmdpi.com Researchers leverage the triazolopyrimidine framework to develop agents for various diseases, including cancer, viral infections, and central nervous system disorders. ekb.egbenthamdirect.com Its structural similarity to natural purines allows it to act as a bioisostere, mimicking the interactions of purines with their biological targets. escholarship.orgnih.gov The development of potent α-glucosidase inhibitors based on the 1,2,4-triazolo[1,5-a]pyridine core further underscores its role as a privileged scaffold for creating targeted therapeutics. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. Future research on 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine will likely focus on novel synthetic routes that adhere to the principles of green chemistry.

Key areas of exploration include:

Microwave-Assisted Synthesis: Recent studies have demonstrated the potential of microwave-mediated, catalyst-free, and additive-free methods for the synthesis of the nih.govamanote.comtriazolo[1,5-a]pyridine core. nih.govmdpi.com These methods offer advantages such as shorter reaction times, high yields, and a broad substrate scope. nih.govmdpi.com Future work will likely involve adapting these protocols for the specific synthesis of the 7-amino derivative and expanding the library of functionalized analogs.

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted in the absence of solvents by grinding, presents a highly sustainable alternative to traditional solution-phase chemistry. A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been reported for the synthesis of 1,2,4-triazolo derivatives, offering advantages like the absence of solvents, shorter reaction times, and scalability. thieme-connect.com Applying this technique to the synthesis of 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine could significantly reduce the environmental footprint.

Flow Chemistry: Continuous flow processing offers improved safety, efficiency, and scalability over batch synthesis. The optimization of synthetic routes for nih.govamanote.comtriazolo[1,5-a]pyridines using flow chemistry, guided by computational studies, has been reported to overcome limitations of batch reactions, such as the formation of by-products. thieme-connect.com Future research could focus on developing a continuous flow synthesis for 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine, enabling safer and more efficient large-scale production.

Novel Catalytic Systems: The exploration of new catalytic systems, including earth-abundant metals and metal-free oxidative conditions, continues to be a major research avenue. amanote.com Methods involving I2/KI-mediated or PIFA-mediated intramolecular annulation have shown promise for the formation of the triazolopyridine skeleton through direct oxidative N-N bond formation. amanote.comresearchgate.net Further research will aim to develop catalysts that are cheaper, less toxic, and more efficient for the synthesis of the target compound.

A comparison of various synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
Microwave-AssistedCatalyst-free, additive-free, rapid heatingReduced reaction times, high yields, green chemistry
MechanochemistrySolvent-free, grindingHigh sustainability, scalability, shorter reaction times
Flow ChemistryContinuous processing, computational optimizationEnhanced safety, efficiency, scalability, byproduct control
Novel CatalysisEarth-abundant metals, metal-free oxidationLower cost, reduced toxicity, high efficiency

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine and its derivatives is crucial for optimizing reaction conditions and designing more efficient synthetic pathways.

Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) studies can be employed to profile potential reaction pathways, identify key intermediates, and understand the role of catalysts and reagents. thieme-connect.com Such computational investigations can provide valuable insights into the thermodynamics and kinetics of the reactions, guiding the experimental design for improved yields and selectivity. For instance, DFT studies have been used to understand the formation of byproducts in the synthesis of related triazolopyridines, leading to optimized reaction conditions. thieme-connect.com

In Situ Spectroscopic Analysis: Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor reaction progress, identify transient intermediates, and elucidate the reaction kinetics. This experimental data can validate and refine the mechanisms proposed by computational studies.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a complex transformation, providing definitive evidence for proposed reaction mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. For 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine, these computational tools can be leveraged to explore vast chemical spaces and predict the properties of novel derivatives.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR studies can establish mathematical relationships between the structural features of 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine derivatives and their biological activities. imist.ma These models, often built using techniques like Multiple Linear Regression (MLR) and Genetic Algorithms (GA), can predict the activity of newly designed compounds and guide the synthesis of more potent analogs. For related triazolopyrimidine scaffolds, QSAR models have been successfully developed to predict anticancer activity. imist.ma

Generative Models for De Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of active compounds to generate novel molecular structures with desired properties. mdpi.com This approach can lead to the discovery of entirely new 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine derivatives with improved efficacy and selectivity.

Predictive Models for ADMET Properties: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov By integrating these predictions early in the design phase, researchers can prioritize the synthesis of candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

The table below summarizes the application of different AI and ML techniques in the design of novel compounds.

AI/ML TechniqueApplicationExpected Outcome
QSARPredicting biological activity based on structureGuidance for designing more potent derivatives
Generative ModelsDe novo design of novel moleculesDiscovery of new chemical entities with desired properties
ADMET PredictionForecasting pharmacokinetic and safety profilesPrioritization of candidates with better drug-like properties

Development of High-Throughput Screening Methodologies for Structure-Property Relationships

High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of compounds to identify hits with desired biological activities. The development of robust and efficient HTS assays is critical for exploring the structure-property relationships of 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine derivatives.

Future research will focus on:

Miniaturization and Automation: Adapting assays to 384-well or 1536-well formats and automating the liquid handling and data acquisition processes will significantly increase the screening throughput. dovepress.com This will allow for the evaluation of much larger and more diverse compound libraries.

Development of Novel Assay Formats: The creation of innovative HTS assays tailored to the specific biological targets of 7-Amino- nih.govamanote.comtriazolo[1,5-a]pyridine is a key area for future development. This could include fluorescence polarization assays, cell-based reporter assays, or label-free detection methods. dovepress.com For example, a fluorescence polarization-based HTS assay was successfully developed to identify inhibitors of hedgehog-heparin interactions, demonstrating the feasibility of this approach for specific biological targets. dovepress.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can provide more detailed information about the mechanism of action of hit compounds and help to identify those with the most promising cellular phenotypes.

Integration with Chemoinformatics: Combining HTS data with computational tools will be crucial for building robust structure-activity relationship (SAR) models. nih.gov This integrated approach will enable a more efficient feedback loop between screening, data analysis, and the design of the next generation of compounds.

Q & A

Q. What are the common synthetic routes for 7-Amino-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis of this compound typically involves cyclization and substitution reactions. Key methodologies include:

  • Condensation with Arylazomalononitrile : Heating precursors like aminotriazoles with arylazomalononitrile in ethanol/piperidine mixtures under reflux (5–12 hours), yielding derivatives with moderate to good yields (58–70%) .
  • Molten-State or Solvent-Based TMDP Reactions : Using tetramethylenediamine piperidine (TMDP) as a catalyst in ethanol/water (1:1 v/v) enhances regioselectivity but requires careful handling due to TMDP toxicity .
  • Ultrasound-Assisted Synthesis : Irradiation improves reaction efficiency, reducing time and increasing yields (e.g., 65–85% for 7-aryl derivatives) .
  • Fusion Methods : Reacting aminotriazoles with α,β-unsaturated ketones in DMF followed by methanol precipitation yields crystalline products .

Q. How is the structure of this compound characterized?

Structural confirmation relies on multi-spectral analysis:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, NH deformation at ~3200 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons appear at δ 6.68–7.73 ppm, NH signals at δ ~9.92 ppm (exchangeable with D₂O) .
    • ¹³C NMR: Carbonyl carbons (C=O) resonate at ~168 ppm, nitrile carbons (C≡N) at ~115 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for substituted derivatives) confirm molecular weight .
  • Elemental Analysis : Validates empirical formulas (e.g., C: 59.55%, H: 2.69% for bromophenyl derivatives) .

Q. What are the key physicochemical properties of this compound?

  • Solubility : Sparingly soluble in polar solvents (e.g., ethanol, DMF) but forms stable solutions at 10 mM concentrations .
  • Thermal Stability : Melting points range widely (143–207°C) depending on substituents .
  • Spectroscopic Data : UV-Vis spectra show absorption maxima at 260–280 nm due to π→π* transitions in the triazole-pyridine system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 7-Amino derivatives?

  • Solvent Selection : Ethanol/water mixtures enhance solubility of intermediates, while DMF improves cyclization efficiency .
  • Catalyst Choice : Piperidine accelerates condensation but may require substitution with less toxic bases (e.g., K₂CO₃) for greener synthesis .
  • Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes for 7-aryl derivatives) and improves regioselectivity .
  • Additive Screening : TMDP increases yields by 15–20% but mandates strict safety protocols due to neurotoxicity .

Q. How to resolve contradictions in spectral data when characterizing this compound?

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable NH protons from aromatic signals .
  • X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal diffraction studies .

Q. What strategies are effective for modifying the amino group to enhance bioactivity?

  • Nucleophilic Substitution : Replace the amino group with hydrazinyl or trifluoromethyl moieties to improve enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase inhibitors) .
  • Acylation/alkylation : Introduce carboxamide or benzyl groups to enhance membrane permeability and target binding .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives for probing structure-activity relationships .

Q. What in silico methods predict the biological activity of 7-Amino derivatives?

  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina to prioritize compounds for synthesis .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ values to design optimized analogs .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP < 3 for improved bioavailability) .

Key Challenges and Recommendations

  • Safety : Avoid TMDP in favor of ultrasound or green solvents to mitigate toxicity risks .
  • Data Reproducibility : Standardize solvent purity (≥99.9%) and reaction scales (1–10 mmol) to minimize batch variability .
  • Biological Screening : Prioritize derivatives with electron-withdrawing substituents (e.g., -CF₃, -CN) for anticancer/antiviral assays .

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